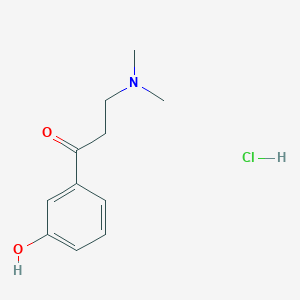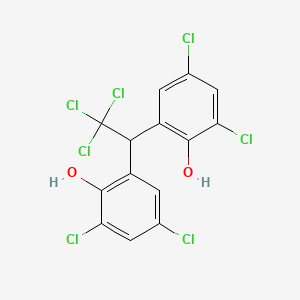
n,n-Dibutylhex-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutylhex-2-yn-1-amine is an organic compound characterized by the presence of a nitrogen atom bonded to two butyl groups and a hex-2-yn-1-amine backbone. This compound falls under the category of tertiary amines, which are known for their diverse applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutylhex-2-yn-1-amine typically involves the reaction of hex-2-yn-1-amine with dibutylamine under controlled conditions. One common method includes the use of a base such as sodium methoxide in methanol, which facilitates the nucleophilic substitution reaction. The reaction is carried out in a high-pressure autoclave at temperatures ranging from 100-200°C and pressures of 0.5-1.0 MPa .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is then subjected to liquid-liquid separation and rectification to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutylhex-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N,N-Dibutylhex-2-yn-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dibutylhex-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
- N,N-Dimethylhex-2-yn-1-amine
- N,N-Diethylhex-2-yn-1-amine
- N,N-Dipropylhex-2-yn-1-amine
Comparison: N,N-Dibutylhex-2-yn-1-amine is unique due to its specific alkyl chain length and the presence of the hex-2-yn-1-amine backbone. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
6323-76-8 |
|---|---|
Molecular Formula |
C14H27N |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
N,N-dibutylhex-2-yn-1-amine |
InChI |
InChI=1S/C14H27N/c1-4-7-10-11-14-15(12-8-5-2)13-9-6-3/h4-9,12-14H2,1-3H3 |
InChI Key |
KTSLZXKCZRDDID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC#CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997887.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11997912.png)
![2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid](/img/structure/B11997917.png)
![{2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B11997919.png)






